1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a chemical compound that has been of interest to researchers due to its potential application in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Transformation
Synthesis and Base-Catalyzed Ring Transformation of β-Lactams : A study by Sápi et al. (1997) detailed the synthesis of β-lactam thiazole derivatives, demonstrating the structural prerequisites for ring transformations. This work underscores the chemical versatility and the potential for generating diverse compounds from β-lactam rings for further scientific investigation Sápi et al., 1997.
Biological Activity and Pharmacological Evaluation
Antimicrobial Activity of Nitrogen and Sulfur Containing Heterocyclic Compounds : Mistry and Desai (2006) synthesized and evaluated a series of nitrogen and sulfur-containing heterocyclic compounds for their antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents Mistry & Desai, 2006.
Novel Benzothiazole β-Lactam Conjugates with Antimicrobial Activities : Alborz et al. (2018) reported on the synthesis of benzothiazole-substituted β-lactam hybrids and evaluated their antimicrobial activities, indicating a promising direction for discovering new therapeutic agents Alborz et al., 2018.
Isoxazole Derivatives as Potential Cancer Therapeutics : Kumbhare et al. (2014) synthesized isoxazole derivatives showing significant anti-cancer activity, pointing towards the utility of such compounds in cancer research and potential treatments Kumbhare et al., 2014.
Propiedades
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-13-6-3-7-14-16(13)21-18(26-14)22-8-10(9-22)25-17(23)15-11(19)4-2-5-12(15)20/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIPRCZTNOFGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.